Isomyristicin
Overview
Description
Isomyristicin is a naturally occurring compound found in various plants, including nutmeg and parsley. It belongs to the class of alkenylbenzenes, which are known for their diverse biological activities. This compound is structurally similar to myristicin, another well-known compound found in nutmeg. Both compounds have been studied for their potential pharmacological and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomyristicin can be synthesized through several synthetic routes. One common method involves the isomerization of myristicin. This process typically requires the use of a strong base, such as potassium hydroxide, under reflux conditions. The reaction leads to the rearrangement of the double bond in myristicin, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like nutmeg and parsley, followed by purification processes. The extracted oils are subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Isomyristicin undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydrothis compound, a compound with different biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: 1’-Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
Isomyristicin exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes.
Signal Transduction: This compound interferes with signaling pathways, including those involving neurotransmitters, which may explain its psychoactive effects.
Cytotoxicity: At higher doses, this compound exhibits cytotoxic effects, potentially through the generation of reactive oxygen species.
Comparison with Similar Compounds
Isomyristicin is structurally similar to other alkenylbenzenes, such as:
Myristicin: Found in nutmeg, known for its psychoactive properties.
Methyleugenol: Found in basil, known for its insecticidal properties.
Estragole: Found in tarragon, known for its flavoring properties.
Elemicin: Found in nutmeg, known for its psychoactive properties.
Safrole: Found in sassafras, known for its use in the synthesis of MDMA.
This compound is unique due to its specific isomeric structure, which imparts distinct biological activities compared to its analogues .
Properties
IUPAC Name |
4-methoxy-6-prop-1-enyl-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUZAAUGHUHIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-62-7 | |
Record name | 4-Methoxy-6-(2-propenyl)-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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